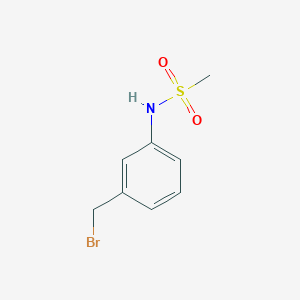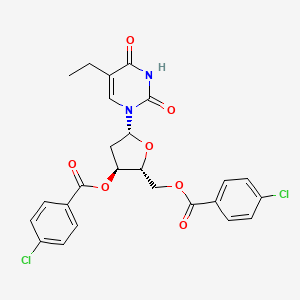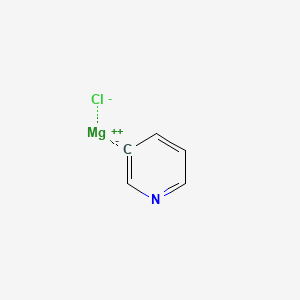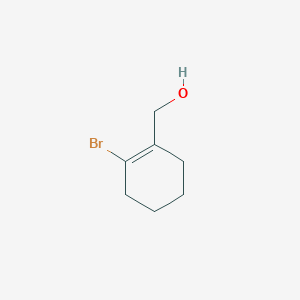
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97% (4-BPB-2-M-But-3-yn-2-ol, 97%) is an organic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid that is highly volatile and has a low boiling point. 4-BPB-2-M-But-3-yn-2-ol, 97% has a wide range of applications, from being used as a reagent in organic synthesis to being used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
4-BPB-2-M-But-3-yn-2-ol, 97% has been extensively used in scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of organic compounds, such as amino acids and peptides. In addition, 4-BPB-2-M-But-3-yn-2-ol, 97% has been used in the synthesis of polymers and other materials.
Mechanism of Action
4-BPB-2-M-But-3-yn-2-ol, 97% acts as a catalyst in organic synthesis reactions. It is believed to act by donating a proton to the reacting species, which then undergoes a rearrangement reaction to form the desired product. The exact mechanism of action is still under investigation, but it is believed to involve the formation of a carbocation intermediate.
Biochemical and Physiological Effects
4-BPB-2-M-But-3-yn-2-ol, 97% has been used in various biochemical and physiological applications. It has been used in the synthesis of peptides and amino acids, and it has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of drugs, agrochemicals, and other industrial chemicals. While the exact biochemical and physiological effects of 4-BPB-2-M-But-3-yn-2-ol, 97% are still being investigated, it is believed that it may have some effects on the human body, such as increasing the rate of metabolism.
Advantages and Limitations for Lab Experiments
4-BPB-2-M-But-3-yn-2-ol, 97% has several advantages for use in laboratory experiments. It is a colorless, water-soluble liquid, which makes it easy to handle and store. It has a low boiling point, which makes it easy to distill and purify. In addition, it is highly volatile, which makes it suitable for use in a wide range of reactions. However, 4-BPB-2-M-But-3-yn-2-ol, 97% also has some limitations. It has a strong odor and can be toxic, so it should be handled with care. It is also flammable, so it should be stored in a cool, dry place.
Future Directions
The future directions for 4-BPB-2-M-But-3-yn-2-ol, 97% are many and varied. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, research is needed to develop new synthetic methods for its production. Finally, research is needed to develop new applications for 4-BPB-2-M-But-3-yn-2-ol, 97%, such as in the production of drugs, agrochemicals, and other industrial chemicals.
Synthesis Methods
4-BPB-2-M-But-3-yn-2-ol, 97% can be synthesized from a variety of starting materials. The most common method is the condensation reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol and an aldehyde, such as benzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and the product is then purified by distillation. Other methods of synthesis include the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an acid, such as acetic acid, and the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an alcohol, such as isopropanol.
properties
IUPAC Name |
2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJZAHQDBUXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)







